molecular formula C11H13Cl2N B13082700 2-(3,5-Dichlorophenyl)piperidine CAS No. 887361-14-0

2-(3,5-Dichlorophenyl)piperidine

Cat. No.: B13082700
CAS No.: 887361-14-0
M. Wt: 230.13 g/mol
InChI Key: WHPIGIJJCAIISO-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)piperidine is a chemical compound of interest in medicinal chemistry and neuroscience research, featuring a piperidine ring linked to a 3,5-dichlorophenyl group. Piperidine is a fundamental scaffold in pharmaceuticals, and the dichlorophenyl substitution is common in compounds with central nervous system activity . While specific pharmacological data for this exact isomer is limited in the public domain, research on closely related structures provides strong rationale for its research value. For instance, various (dichlorophenyl)piperazine and (dichlorophenyl)piperidine analogs have been investigated for their potential interactions with key neurological targets. Some phenylpiperazine compounds are studied as serotonin receptor agonists , and other piperidine-containing structures have been synthesized and evaluated for potential anticonvulsant and antidepressant activities in preclinical models . Furthermore, certain complex molecules featuring a dichlorophenyl group and a piperidine moiety have been identified as antagonists or partial agonists at dopamine receptors (e.g., D2 and D3) , highlighting the significance of this structural combination in neuropharmacology. This compound is supplied as a high-purity material for research purposes only. It is intended for use in laboratory studies to further explore the structure-activity relationships of piperidine-based compounds. Researchers are encouraged to consult the scientific literature for the latest findings on related chemical structures. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887361-14-0

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)piperidine

InChI

InChI=1S/C11H13Cl2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2

InChI Key

WHPIGIJJCAIISO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 3,5 Dichlorophenyl Piperidine

Retrosynthetic Analysis and Strategic Disconnections of the 2-(3,5-Dichlorophenyl)piperidine Scaffold

A retrosynthetic analysis of this compound suggests several strategic disconnections to identify plausible starting materials and synthetic routes. The primary bond for disconnection is typically between the phenyl ring and the piperidine (B6355638) ring (C-C bond) or within the piperidine ring itself (C-N or C-C bonds).

One logical disconnection is at the C2-aryl bond, leading to a piperidine synthon and a 3,5-dichlorophenyl synthon. This suggests a nucleophilic addition of a 3,5-dichlorophenyl organometallic reagent to a suitable piperidine precursor, such as an N-protected piperidone or an imine derivative.

Alternatively, disconnection of the C-N and C-C bonds within the piperidine ring points towards cyclization strategies. A key precursor for such a strategy would be a linear amino-aldehyde or amino-ketone bearing the 3,5-dichlorophenyl group. For instance, a 5-amino-1-(3,5-dichlorophenyl)pentan-1-one could undergo intramolecular reductive amination to form the desired piperidine ring.

Another approach involves the initial formation of a 2-(3,5-dichlorophenyl)pyridine (B8001305) followed by the reduction of the pyridine (B92270) ring to a piperidine. This strategy simplifies the initial construction to that of a substituted pyridine.

Development and Optimization of Novel Synthetic Routes for this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed and would require optimization for the specific synthesis of this compound.

One potential route involves the reaction of 3,5-dichlorobenzaldehyde (B167965) with a suitable piperidine precursor. For example, a Wittig-type reaction or an aldol (B89426) condensation could be employed to form a double bond, which is subsequently reduced.

A plausible and commonly employed method for the synthesis of 2-arylpiperidines is the palladium-catalyzed cross-coupling reaction. This would involve the coupling of an organozinc reagent derived from N-Boc-piperidine with a 3,5-dihaloaryl compound. acs.org The N-Boc protecting group is crucial for directing the lithiation to the C2 position of the piperidine ring.

Another approach is the cyclization of a linear precursor. This could involve the synthesis of an amino alcohol or amino halide derived from 3,5-dichlorobenzaldehyde, followed by an intramolecular cyclization. For instance, a 1,5-dihalide can react with a primary amine in a one-pot synthesis, often under microwave irradiation, to form the piperidine ring. organic-chemistry.org

The synthesis of the related compound 2,3-dichlorophenylpiperazine has been achieved by the cyclization reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) hydrochloride. Current time information in Bangalore, IN. By analogy, 3,5-dichloroaniline (B42879) could potentially be used as a starting material to synthesize the corresponding piperidine derivative.

Achieving stereoselectivity in the synthesis of 2-substituted piperidines is crucial for their biological activity. Several strategies can be envisioned for the stereoselective synthesis of this compound.

One approach is the use of chiral auxiliaries. For example, chiral bicyclic lactams, derived from the cyclodehydration of δ-oxoacids with a chiral amino alcohol like (R)-phenylglycinol, can serve as precursors for the enantioselective synthesis of 2-arylpiperidines. rsc.orgrsc.orgnih.gov The stereochemistry of the final product can be controlled by the choice of reducing agent during the reductive opening of the oxazolidine (B1195125) ring.

Prins and carbonyl-ene cyclizations are powerful methods for the stereoselective synthesis of substituted piperidines. These reactions involve the acid-catalyzed cyclization of an aldehyde with an alkene or an alkyne. The stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, several catalytic asymmetric methods could be applied.

A rhodium-catalyzed asymmetric reductive Heck reaction of an arylboronic acid with a dihydropyridine (B1217469) derivative represents a modern approach to enantioenriched 3-arylpiperidines and could be adapted for 2-arylpiperidines. snnu.edu.cnnih.gov This method offers high enantioselectivity and broad functional group tolerance.

Kinetic resolution of a racemic mixture of 2-arylpiperidines is another viable strategy. This can be achieved using a chiral base system, such as n-BuLi and (-)-sparteine, which selectively deprotonates one enantiomer, allowing for its subsequent functionalization or separation. nih.gov

The principles of green chemistry aim to design chemical processes that are environmentally friendly. In the context of this compound synthesis, several strategies could be employed.

The use of catalytic methods, such as the iridium-catalyzed N-heterocyclization of primary amines with diols, reduces waste by avoiding stoichiometric reagents. organic-chemistry.org Similarly, catalytic hydrogenation of a 2-(3,5-dichlorophenyl)pyridine precursor using heterogeneous catalysts like Rh/C in environmentally benign solvents like water would be a green approach. organic-chemistry.org

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce solvent usage and waste generation. For example, a one-pot synthesis of cyclic amines from alkyl dihalides and primary amines in an aqueous medium under microwave irradiation has been reported. organic-chemistry.org

The use of safer solvents and reagents is another key principle. Exploring water or other green solvents as reaction media and replacing hazardous reagents with safer alternatives would enhance the greenness of the synthesis.

Efficiency Enhancements and Yield Optimization in this compound Synthesis

Optimizing the yield and efficiency of any synthetic route to this compound would involve a systematic study of various reaction parameters.

For a palladium-catalyzed cross-coupling reaction, key parameters to optimize would include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. The use of highly active phosphine (B1218219) ligands can often improve yields and reaction rates.

In cyclization reactions, the concentration of the substrate is a critical factor to favor intramolecular cyclization over intermolecular polymerization. The choice of solvent and catalyst is also crucial for optimizing the yield and stereoselectivity.

Below is a hypothetical data table illustrating the kind of data that would be collected during the optimization of a key synthetic step, such as a palladium-catalyzed arylation of N-Boc-piperidine.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene80-
2Pd₂(dba)₃XPhosK₃PO₄Dioxane100-
3Pd(OAc)₂SPhosCs₂CO₃THF65-

Academic Scale-Up Considerations for this compound Production

Scaling up a synthesis from a laboratory setting to a larger academic or pilot-plant scale introduces several challenges.

For reactions involving organometallic reagents, such as Grignard or organolithium reagents, safety considerations are paramount due to their pyrophoric nature. Careful control of temperature and inert atmosphere is crucial.

Purification methods may need to be adapted for larger scales. Chromatography, which is common in a laboratory setting, may become impractical. Crystallization or distillation would be more suitable for purifying larger quantities of material.

The cost and availability of starting materials and reagents become more significant at a larger scale. A cost-effective synthetic route is essential for practical production.

The management of heat transfer is another important consideration. Exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale if not properly managed. The use of jacketed reactors and controlled addition rates are necessary.

The environmental impact of the process, including solvent usage and waste generation, also needs to be carefully considered and minimized during scale-up.

Computational and Theoretical Investigations of 2 3,5 Dichlorophenyl Piperidine

Quantum Chemical Calculations and Electronic Structure Analysis of 2-(3,5-Dichlorophenyl)piperidine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, which in turn governs the molecule's reactivity, stability, and spectroscopic properties.

Ab Initio and Density Functional Theory (DFT) Studies on this compound

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods employed to investigate the electronic properties of molecules. While specific DFT studies on this compound are not extensively reported in the public domain, the application of these methods to structurally similar compounds, such as other dichlorophenyl derivatives, provides a clear indication of the insights that can be gained. bohrium.commdpi.comresearchgate.netresearchgate.netnih.gov

For instance, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to optimize the geometry of this compound. mdpi.com This would provide precise information on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can elucidate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Quantum Chemical Properties for a Dichlorophenyl-Containing Molecule (Data derived from analogous systems)

Parameter Illustrative Value Significance for this compound
HOMO Energy -6.5 eV Indicates the molecule's ability to donate electrons.
LUMO Energy -1.2 eV Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.3 eV Relates to the molecule's chemical stability and reactivity.

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical results for similar chlorinated aromatic compounds. Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and to map out the potential energy surface that governs their interconversion.

The piperidine (B6355638) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The orientation of the 2-(3,5-dichlorophenyl) substituent, whether axial or equatorial, is of paramount importance. Studies on related phenylpiperidines have shown that the preference for an axial or equatorial substituent can be influenced by factors such as steric hindrance and electronic effects. whiterose.ac.uk For this compound, a detailed conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using quantum chemical methods. This would lead to the identification of the global minimum energy conformation and other low-energy conformers that might be biologically relevant. The results would be presented as a potential energy landscape, illustrating the relative energies of the different conformations and the energy barriers between them.

Molecular Docking Simulations of this compound with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, a key putative biological target is the sigma receptor, given that many phenylpiperidine derivatives exhibit affinity for this receptor. nih.govuniba.itrsc.orgacs.org

Docking simulations would involve placing the 3D structure of this compound into the binding site of a sigma receptor crystal structure (e.g., from the Protein Data Bank). The simulation algorithm would then explore various possible binding poses, rotations, and conformations of the ligand within the binding pocket, scoring each pose based on a force field that estimates the binding affinity. The results would identify the most likely binding mode and provide a predicted binding energy. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the receptor.

Table 2: Illustrative Molecular Docking Results for a Phenylpiperidine Ligand with the Sigma-1 Receptor

Parameter Illustrative Value Significance for this compound
Binding Affinity (kcal/mol) -8.5 A lower value suggests a stronger binding interaction.
Key Interacting Residues Tyr103, Glu172, Trp164 Identifies the specific amino acids involved in binding.

| Types of Interactions | Hydrophobic, Pi-Pi Stacking | Elucidates the nature of the binding forces. |

Note: This data is illustrative and based on published studies of similar ligands. nih.govrsc.org

Molecular Dynamics Simulations to Investigate Dynamic Interactions of this compound

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. rsc.org An MD simulation of the this compound-sigma receptor complex would simulate the movements of the atoms over time, providing insights into the stability of the binding pose and the flexibility of the complex. mdpi.com

The simulation would be initiated with the best-docked pose from the molecular docking study. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a period of nanoseconds, and the trajectory would be analyzed to assess parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. MD simulations can also be used to calculate binding free energies, providing a more accurate estimation of the binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogues, a QSAR study would involve compiling a dataset of structurally related compounds with their experimentally determined biological activities (e.g., inhibitory concentrations, IC50). researchgate.netnih.govresearchgate.net

A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model that can predict the biological activity of new, untested compounds based on their descriptors. mdpi.com A robust QSAR model can be a valuable tool for prioritizing the synthesis of new analogues with potentially improved activity.

Table 3: Example of Descriptors Used in a QSAR Model for Phenylpiperidine Derivatives

Descriptor Type Example Descriptor Correlation with Activity
Electronic Partial Negative Surface Area Positive
Steric Molecular Shadow (XZ plane) Negative

| Thermodynamic | Heat of Formation | Positive |

Note: This table is based on a QSAR study of piperine (B192125) analogs and illustrates the types of descriptors that could be relevant for this compound. nih.gov

Chemoinformatics and Ligand-Based Design Principles Applied to this compound

Chemoinformatics encompasses the use of computational methods to analyze chemical data. frontiersin.org In the context of this compound, chemoinformatics and ligand-based design principles would be applied when the structure of the biological target is unknown or when designing new molecules based on the structures of known active compounds.

A key ligand-based approach is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a particular target. By aligning a set of active phenylpiperidine derivatives, a pharmacophore model could be generated for their biological target. This model could then be used to virtually screen large chemical databases to identify new compounds that fit the pharmacophore and are therefore likely to be active. Furthermore, analysis of the 3D shapes of a library of piperidine-based fragments can inform the design of novel scaffolds with desirable properties for fragment-based drug discovery. whiterose.ac.uk

In Vitro Pharmacological Profiling of 2 3,5 Dichlorophenyl Piperidine

Receptor Binding Affinity Studies of 2-(3,5-Dichlorophenyl)piperidine

Studies on the receptor binding affinity of a compound are crucial for understanding its potential pharmacological targets and selectivity. This is typically determined through various in vitro binding assays.

Radioligand Binding Assays for Specific Receptor Targets of this compound

Radioligand binding assays are a standard method to determine the affinity of a compound for specific receptors. In these assays, a radiolabeled ligand with known affinity for a target receptor is used. The test compound, in this case, this compound, would be introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ value. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

Despite a thorough review of scientific literature, no specific data from radioligand binding assays for this compound could be located. Therefore, its binding affinities for specific receptor targets remain uncharacterized in the public domain.

Competitive Binding Experiments to Determine Binding Modalities of this compound

Competitive binding experiments are essential to understand how a compound interacts with a receptor's binding site. These experiments can determine whether a compound is a competitive inhibitor (binds to the same site as the primary ligand), a non-competitive inhibitor (binds to an allosteric site to prevent the primary ligand from binding), or an uncompetitive inhibitor (binds only to the ligand-receptor complex).

There is no publicly available information from competitive binding experiments for this compound. Consequently, its mode of interaction with any potential receptor targets has not been elucidated.

Functional Assays for Modulatory Activity of this compound

Functional assays are performed to determine the physiological effect of a compound after it binds to a receptor. These assays can classify a compound as an agonist, antagonist, or inverse agonist.

Assessment of Agonist, Antagonist, and Inverse Agonist Activities of this compound

Functional assays measure the response of a cell or tissue after the compound is introduced. An agonist will activate the receptor and produce a biological response. An antagonist will block the receptor and prevent its activation by an agonist. An inverse agonist will bind to the receptor and produce a biological response opposite to that of an agonist.

No data from functional assays assessing the agonist, antagonist, or inverse agonist activities of this compound are available in the published literature. Therefore, its functional effects on any potential receptor targets are unknown.

Investigation of Allosteric Modulation by this compound

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site. Positive allosteric modulators enhance the effect of the primary agonist, while negative allosteric modulators reduce it.

There are no published studies investigating the potential allosteric modulatory effects of this compound on any receptor.

Enzyme Inhibition and Activation Studies of this compound

In addition to receptor interactions, a compound's pharmacological profile includes its effects on enzyme activity. A compound can inhibit or activate an enzyme, leading to a variety of physiological effects. For instance, derivatives of the related compound 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine have been evaluated for their inhibitory activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. nih.gov

However, a comprehensive search of scientific databases did not yield any studies on the inhibitory or activational effects of this compound on any specific enzymes. Thus, its enzyme activity profile remains to be determined.

Systematic Structure-Activity Relationship (SAR) Studies of this compound Derivatives

In a study of 1,3-disubstituted thiourea (B124793) derivatives, the position of the chlorine atoms on the phenyl ring was found to be crucial for cytotoxic activity against various cancer cell lines. The compound with a 3,4-dichlorophenyl substituent showed the highest activity, while a change in the substitution pattern to 2,4- or 2,3-dichloro resulted in a gradual decrease in potency nih.gov. This highlights the importance of the substituent positioning on the aromatic ring for biological activity.

Similarly, for a series of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine derivatives, modifications at the 2-hydroxy position with different electrophiles led to a range of compounds with varying inhibitory activities against enzymes like butyrylcholinesterase nih.gov. This indicates that even small modifications to a substituent on the dichlorophenyl ring can significantly impact the pharmacological profile.

The table below illustrates a hypothetical SAR study based on common modifications made to phenylpiperidine scaffolds and the expected impact on activity, drawn from general principles observed in the literature for related compounds.

Compound R1 (Piperidine N-substituent) R2 (Phenyl Ring Substituent) Relative Activity
Parent H3,5-dichloro-
Analog 1 Methyl3,5-dichloroMay vary
Analog 2 Ethyl3,5-dichloroMay vary
Analog 3 H2,4-dichloroLikely different
Analog 4 H3,4-dichloroLikely different
Analog 5 H3-chloroLikely reduced

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Investigation of Molecular Mechanisms and Targets of 2 3,5 Dichlorophenyl Piperidine

Identification and Validation of Primary Molecular Targets for 2-(3,5-Dichlorophenyl)piperidine

The initial step in understanding the pharmacological profile of a compound like this compound is the identification of its primary molecular targets. This process, often called target deconvolution, is crucial for determining its mechanism of action. clinmedkaz.org Based on its structural similarity to other phenylpiperidine compounds, potential targets could include neurotransmitter transporters such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), which are known targets for this class of molecules. wikipedia.orgwikipedia.org

Affinity chromatography is a powerful biochemical technique used to isolate and identify the binding partners of a small molecule from a complex mixture like a cell lysate. maayanlab.cloudnih.gov The process involves chemically modifying the compound of interest, in this case, this compound, to immobilize it onto a solid support matrix, such as agarose (B213101) beads. wikipedia.org This "baited" matrix is then incubated with a protein extract. Proteins that have an affinity for the compound will bind to it, while non-binding proteins are washed away. nih.gov The bound proteins can then be eluted and identified using methods like mass spectrometry. researchgate.net

A search of scientific literature did not yield specific studies that have applied affinity chromatography to identify the molecular targets of this compound.

Chemical proteomics offers a range of strategies to identify the targets of a drug candidate within a native biological environment. nih.gov These methods can provide a comprehensive overview of a compound's interactions. Techniques include activity-based protein profiling (ABPP) and thermal shift assays (CETSA), which can detect direct engagement of a compound with its target proteins in intact cells or lysates. researchgate.netresearchgate.net Mass spectrometry is a key analytical tool in these approaches, enabling the identification and quantification of proteins that interact with the small molecule. researchgate.net

There is no specific data available from proteomics studies that have identified the binding partners for this compound.

Elucidation of Intracellular Signaling Cascades Modulated by this compound

Detailed research on the specific intracellular signaling pathways modulated by this compound is not present in the reviewed literature.

Differentiation of Allosteric versus Orthosteric Binding Mechanisms of this compound

Understanding where on a target protein a compound binds is fundamental to its characterization. An orthosteric ligand binds to the primary, active site of a protein, the same site used by the endogenous ligand. clinmedkaz.org In contrast, an allosteric modulator binds to a different, topographically distinct site on the protein. wikipedia.orgnih.gov Allosteric modulators can offer greater selectivity, as allosteric sites are often less conserved across protein families than the highly conserved orthosteric sites. wikipedia.orgnih.gov They can fine-tune the protein's activity rather than simply blocking it. clinmedkaz.org Distinguishing between these mechanisms often involves competitive binding assays and functional studies. nih.gov

No studies were found that define whether this compound acts via an allosteric or orthosteric mechanism on any potential biological target.

Analysis of Conformational Changes Induced by this compound Binding to Biological Macromolecules

The binding of a ligand to a protein often induces a change in the protein's three-dimensional shape, known as a conformational change. google.com This change is frequently the basis for the protein's altered activity. Techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy can be used to study these structural changes at an atomic level. researchgate.netrsc.org Computational modeling can also predict how a ligand might bind and alter the conformation of its target. researchgate.net For piperidine-containing molecules, the conformation of the piperidine (B6355638) ring itself (e.g., chair, boat, or twist conformations) can be crucial for its binding and pharmacological function. researchgate.netrsc.org

There is no available research that has analyzed the specific conformational changes in a biological macromolecule upon binding of this compound.

Methodological Approaches for Gene Expression Profiling in Response to this compound Exposure

To understand the broader cellular response to a compound, scientists often perform gene expression profiling using techniques like DNA microarrays or RNA-sequencing (RNA-Seq). chemicalbook.com These methods measure the changes in the expression levels of thousands of genes simultaneously after cells or tissues are exposed to the compound. The resulting data can reveal which biological pathways and cellular processes are affected, providing insights into the compound's mechanism of action and potential long-term effects. nih.govchemicalbook.com

No gene expression profiling data for cells or organisms exposed to this compound was found in the surveyed literature.

Analytical Method Development for 2 3,5 Dichlorophenyl Piperidine

Chromatographic Techniques for Rigorous Quantification and Purity Assessment of 2-(3,5-Dichlorophenyl)piperidine

Chromatographic methods are fundamental in separating this compound from impurities and in determining its concentration. These techniques are essential for quality control throughout the manufacturing process.

High-Performance Liquid Chromatography (HPLC) with UV/Mass Spectrometry (MS) for this compound

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection is a powerful tool for the quantification and purity assessment of this compound. This method allows for the separation of the main compound from any potential impurities that may be present. The UV detector provides quantitative information based on the compound's absorbance of light, while the MS detector confirms the identity of the separated components by measuring their mass-to-charge ratio.

A typical HPLC method would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with a range of polarities.

Table 1: Illustrative HPLC-UV/MS Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 220 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-500

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique suitable for the analysis of volatile compounds. While this compound itself may have limited volatility, it can be derivatized to increase its volatility and thermal stability, making it amenable to GC-MS analysis. Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.

This technique is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC. The gas chromatograph separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a characteristic mass spectrum, which acts as a "fingerprint" for identification.

Chiral Chromatography for Enantiomeric Purity Determination of this compound

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since different enantiomers of a drug can have distinct pharmacological activities and metabolic profiles, it is crucial to determine the enantiomeric purity of the compound.

Chiral chromatography is the gold standard for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to their separation. The choice of the chiral column and the mobile phase is critical for achieving baseline separation of the enantiomers.

Table 2: Example Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV at 220 nm

Spectroscopic Methods for Comprehensive Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts, integration, and coupling patterns of the proton signals in the spectrum of this compound would confirm the presence of the dichlorophenyl and piperidine (B6355638) rings and the relative positions of the substituents.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, confirming the number and types of carbon atoms present.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy. This precise mass measurement allows for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass of this compound with its calculated theoretical mass, its molecular formula can be unequivocally confirmed. This technique is crucial for verifying the identity of the synthesized compound and for identifying unknown impurities.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of a molecule. These methods are instrumental in the structural elucidation and identification of compounds like this compound by probing the characteristic vibrations of its functional groups. The vibrational spectrum of this compound is dominated by the contributions from the piperidine ring and the 3,5-dichlorophenyl group.

Piperidine Ring Vibrations: The piperidine ring, a saturated heterocycle, exhibits characteristic vibrational modes. The N-H stretching vibration of the secondary amine is typically observed in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methylene (B1212753) groups in the ring appear in the 2800-3000 cm⁻¹ range. The C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ region. Scissoring, wagging, and twisting deformations of the CH₂ groups give rise to bands in the 1470-1430 cm⁻¹ and 1380-1180 cm⁻¹ regions, respectively. The ring itself has characteristic "breathing" and deformation modes at lower frequencies.

3,5-Dichlorophenyl Group Vibrations: The dichlorinated aromatic ring also presents a set of characteristic vibrational bands. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually result in a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be useful for confirming the substitution pattern.

The most prominent vibrations related to the substituents are the C-Cl stretching modes. For chlorinated benzenes, these strong absorptions typically occur in the 1100-650 cm⁻¹ region. The exact position depends on the substitution pattern and the presence of other functional groups.

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Piperidine
Aromatic C-H Stretch3000 - 3100Dichlorophenyl
Aliphatic C-H Stretch2800 - 3000Piperidine
C=C Aromatic Ring Stretch1400 - 1600Dichlorophenyl
CH₂ Scissoring1430 - 1470Piperidine
C-N Stretch1020 - 1250Piperidine
C-Cl Stretch650 - 1100Dichlorophenyl

Advanced Analytical Techniques for Comprehensive Characterization of this compound

Beyond fundamental vibrational spectroscopy, a suite of advanced analytical techniques is essential for the comprehensive characterization of this compound. These methods provide information on purity, molecular weight, elemental composition, and the precise three-dimensional structure of the molecule.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the separation of any related impurities or stereoisomers. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be a standard approach. google.comnih.gov Detection could be achieved using a UV detector, leveraging the chromophoric nature of the dichlorophenyl group. google.com Method development would involve optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve optimal separation and peak shape. google.com

Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the molecular weight and elemental formula of the compound. When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it becomes a powerful tool for identifying and quantifying the target compound and any impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. Fragmentation patterns observed in the mass spectrum, generated through techniques like electron ionization (EI) or collision-induced dissociation (CID), offer valuable structural information that can corroborate the identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The signals for the piperidine protons would appear in the aliphatic region, while the aromatic protons would be found in the downfield region. ¹³C NMR would provide information on the number and types of carbon atoms. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the complete bonding framework of the molecule and to unambiguously assign all proton and carbon signals.

Computational Chemistry: In modern analytical workflows, computational chemistry, particularly Density Functional Theory (DFT), plays a significant role. DFT calculations can be used to predict the conformational preferences of the piperidine ring and the orientation of the dichlorophenyl substituent. Furthermore, as mentioned previously, DFT can calculate theoretical vibrational (IR and Raman) and NMR spectra. scholarsresearchlibrary.comnih.gov These predicted spectra can be compared with experimental data to confirm the structure and to aid in the assignment of complex spectral features. researchgate.netnih.gov The calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity. scholarsresearchlibrary.comnih.gov

Advanced Analytical Techniques for this compound

TechniqueInformation Provided
HPLC Purity assessment, separation of isomers and impurities. google.comnih.gov
Mass Spectrometry (MS) Molecular weight, elemental formula, structural fragmentation.
¹H & ¹³C NMR Chemical environment and connectivity of atoms.
2D NMR (COSY, HSQC, HMBC) Detailed structural elucidation and unambiguous signal assignment.
DFT Calculations Predicted spectra (IR, Raman, NMR), conformational analysis, electronic properties. scholarsresearchlibrary.comnih.gov

Future Directions and Emerging Research Themes for 2 3,5 Dichlorophenyl Piperidine

Strategic Applications of 2-(3,5-Dichlorophenyl)piperidine in Chemical Probe Development

The development of chemical probes—small molecules designed to selectively interact with a specific biological target—is a cornerstone of modern chemical biology. These tools are instrumental in elucidating the physiological and pathological roles of proteins and other macromolecules. The this compound scaffold represents a valuable starting point for the creation of such probes.

Future research will likely focus on modifying the this compound core to generate derivatives with high affinity and, crucially, high selectivity for specific targets. For instance, related phenylpiperazine compounds have been investigated as selective ligands for dopamine (B1211576) receptors. researchgate.net By analogy, derivatives of this compound could be synthesized and screened against a panel of receptors, enzymes, and ion channels to identify novel interactions. The dichlorophenyl group can engage in specific hydrophobic and halogen-bonding interactions within a protein's binding pocket, while the piperidine (B6355638) nitrogen can act as a key hydrogen bond acceptor or a protonated interaction point.

The strategic goals for chemical probe development based on this scaffold include:

Target Identification and Validation: Probes with high affinity and selectivity can be used to confirm the role of a particular protein in a disease process.

Elucidation of Biological Pathways: By selectively modulating a single target, these probes can help map complex signaling and metabolic pathways.

Imaging Agents: The incorporation of a reporter tag (e.g., a fluorophore or a positron-emitting isotope) onto the this compound structure could enable the visualization and quantification of its target in living systems.

The phenylpiperidine structure is a well-established pharmacophore for agents targeting the central nervous system, particularly opioid receptors. nih.govnih.gov Research into this compound-based probes could therefore offer new tools to study the neurobiology of pain, addiction, and mood disorders.

Rational Design and Synthesis of Advanced this compound Analogues with Enhanced Specificity

Rational drug design aims to create new therapeutic agents based on a detailed understanding of the structure and function of the biological target. This approach is central to the future development of this compound analogues. By systematically modifying the structure of the parent compound, researchers can fine-tune its pharmacological properties to enhance potency, selectivity, and metabolic stability.

Key strategies in the rational design of advanced analogues will include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of related compounds and evaluating how specific structural changes affect their biological activity. For example, the position and nature of the substituents on the phenyl ring can be altered. Research on related (3,5-dichlorophenyl)pyridine-based inhibitors has shown that changing the substitution pattern from 3,5-dichloro to 3-fluoro-5-chloro can significantly impact potency. nih.gov

Conformational Constraint: Introducing rigidity into the molecule, for instance by incorporating the piperidine ring into a bicyclic system, can lock it into a specific conformation that is optimal for binding to the target, thereby increasing affinity and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve the compound's pharmacokinetic profile without compromising its biological activity.

The following table illustrates hypothetical SAR data based on findings from related compound series, demonstrating how systematic modifications could be explored for this compound analogues.

Analogue Modification from Parent Compound Predicted Effect on Specificity Rationale/Supporting Evidence
Analogue AReplacement of 3,5-dichloro with 3,5-dimethylMay decrease potency or alter selectivityHalogen atoms often form specific halogen bonds in binding pockets; replacing them with methyl groups would alter these interactions. nih.gov
Analogue BAddition of a hydroxyl group to the piperidine ringCould increase affinity and introduce new hydrogen bonding opportunitiesIntroduction of polar groups can lead to new interactions with the target protein, as seen in 4-hydroxypiperidine (B117109) derivatives. google.com
Analogue CN-alkylation of the piperidine nitrogenMay alter target profile (e.g., from antagonist to agonist) or improve cell permeabilityThe nature of the substituent on the piperidine nitrogen is critical for the activity of many phenylpiperidine drugs like fentanyl. nih.gov
Analogue DIntroduction of a second phenyl group to the piperidine ringCould enhance binding to targets with large hydrophobic pocketsThe 4-phenylpiperidine (B165713) scaffold is a key feature of many mu-opioid receptor agonists. nih.gov
Analogue EConstraining the piperidine ring in a bridged systemLikely to increase selectivity for a specific target conformationReducing conformational flexibility can pre-organize the ligand for optimal binding, a common strategy in medicinal chemistry. acs.org

These design principles, supported by structural biology techniques like X-ray crystallography and cryo-electron microscopy, will guide the synthesis of novel this compound derivatives with precisely engineered biological activities.

Integration of Artificial Intelligence and Machine Learning Methodologies in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govfrontiersin.org These computational tools can dramatically accelerate research on this compound by processing vast datasets and identifying patterns that are not apparent to human researchers.

Future research will increasingly rely on AI and ML for a variety of tasks:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual this compound analogues before they are synthesized. researchgate.net This allows chemists to prioritize the most promising candidates, saving time and resources.

Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific target. This can help in identifying novel targets for this compound or in finding new derivatives with desired activities.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties from the ground up. mdpi.comyoutube.com These models can be constrained to generate novel structures based on the this compound scaffold that are predicted to have high affinity and selectivity for a given target.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical part of the development process. AI models can predict these properties with increasing accuracy, helping to identify compounds with favorable drug-like characteristics early on. nih.gov

The following table outlines potential applications of AI/ML in the context of this compound research.

AI/ML Application Description Potential Impact on Research
Target IdentificationAnalyzing biological data (genomics, proteomics) to propose novel protein targets for which the dichlorophenylpiperidine scaffold may have high affinity.Expands the therapeutic potential beyond known targets of phenylpiperidines.
Generative ChemistryUsing generative models to create a virtual library of novel, synthesizable analogues with predicted high affinity and selectivity.Accelerates the design of lead compounds with improved properties. acs.org
Synthesis PlanningAI tools can propose efficient synthetic routes for novel analogues, breaking down complex target molecules into simpler, commercially available starting materials.Streamlines the chemical synthesis process, making it faster and more cost-effective.
Clinical Trial OptimizationML models can analyze patient data to identify biomarkers that predict response to a drug, potentially leading to more efficient and successful clinical trials.Increases the likelihood of successful clinical development for a lead candidate.

By embracing these computational approaches, researchers can navigate the vast chemical space of this compound derivatives more efficiently and intelligently.

Interdisciplinary Research Collaborations and Translational Potential of this compound Studies

The journey of a chemical compound from a laboratory curiosity to a clinically approved therapeutic is long and complex, requiring a concerted effort from experts across multiple disciplines. The future success of research into this compound will depend on robust interdisciplinary collaborations.

These collaborations will need to bring together:

Medicinal and Synthetic Chemists: To design and synthesize novel analogues.

Pharmacologists and Biologists: To perform in vitro and in vivo testing and to elucidate mechanisms of action.

Computational Scientists and AI Experts: To develop and apply predictive models and data analysis tools. mdpi.com

Structural Biologists: To determine the three-dimensional structures of ligand-target complexes, providing crucial insights for rational design.

Clinicians: To provide input on unmet medical needs and to design and conduct clinical trials.

The translational potential of this compound research lies in its ability to address significant health challenges. Phenylpiperidine derivatives are already used in the management of acute and chronic pain. nih.govpainphysicianjournal.com Further research could lead to the development of new analgesics with improved safety profiles, such as reduced abuse potential or fewer side effects. Moreover, given the prevalence of the phenylpiperidine scaffold in drugs targeting the central nervous system, there is potential for developing novel treatments for a range of neurological and psychiatric conditions.

Translational research initiatives, such as the NIH HEAL (Helping to End Addiction Long-term®) Initiative, which supports the development of new pain therapies, provide a framework for advancing promising compounds from preclinical research to human studies. nih.gov A key aspect of this is the use of human-relevant model systems and the identification of biomarkers to de-risk clinical development. The study of how opioids can induce hyperalgesia (a heightened sensitivity to pain) is an example of translational research that bridges preclinical animal models and human clinical observations, and is relevant to the development of new pain medications. youtube.com By fostering a collaborative and translational mindset, the scientific community can maximize the chances of converting the promise of this compound into tangible benefits for patients.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.